molecular formula C24H24N4O2S B6566655 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1021208-62-7

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B6566655
CAS RN: 1021208-62-7
M. Wt: 432.5 g/mol
InChI Key: MZONZLZQNRLPBV-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” has a molecular weight of 432.54 and a molecular formula of C24 H24 N4 O2 S . It is achiral and has a logP value of 5.1635 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©c1ccc(cc1)NC(CSc1c2cc(c3ccc(cc3)OC)nn2ccn1)=O . This indicates the presence of various functional groups such as an amide group (NC=O), a sulfanyl group (CSc), and a methoxy group (OC) attached to a phenyl ring .


Physical And Chemical Properties Analysis

This compound has a logP value of 5.1635, indicating its lipophilicity . It also has a logD value of 5.1635 and a logSw value of -5.0078 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of EGFR and VEGFR-2 is associated with TNBC progression. Researchers have explored 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide and its derivatives as potential inhibitors of EGFR and VEGFR-2. Computational methods, including density functional theory, molecular docking, and pharmacokinetic modeling, identified promising compounds. Notably, the MOLb-VEGFR-2 complex exhibited the highest binding affinity (−9.925 kcal/mol) .

Heterocyclic Medicinal Scaffolds

The compound’s 1,2,3-triazole moiety has been harnessed in developing medicinal scaffolds with diverse activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects .

Novel Synthesis Approach

Researchers have described a novel approach for synthesizing 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide . The method involves multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

Fluorescence Properties

Among the final compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited potent pH-sensing properties, making it a promising pH indicator .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16(2)17-4-8-19(9-5-17)26-23(29)15-31-24-22-14-21(27-28(22)13-12-25-24)18-6-10-20(30-3)11-7-18/h4-14,16H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZONZLZQNRLPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

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